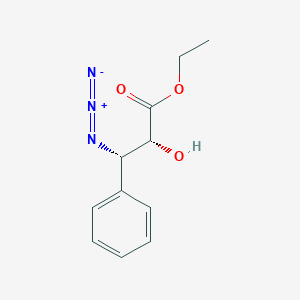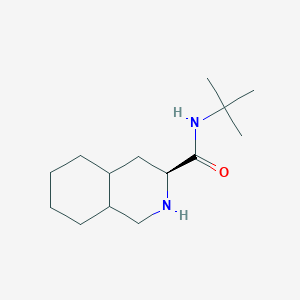
(3S,4aS,8aS)-N-(叔丁基)十氢异喹啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a decahydroisoquinoline core with a tert-butyl group and a carboxamide functional group.
科学研究应用
Chemistry
In chemistry, (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be used to study the effects of isoquinoline derivatives on biological systems
Medicine
In medicine, (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide may be investigated for its pharmacological properties, including potential therapeutic effects.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives.
Formation of Decahydroisoquinoline Core: The decahydroisoquinoline core can be formed through hydrogenation reactions under high pressure and temperature conditions.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Carboxamide Formation: The carboxamide functional group is introduced through amidation reactions, typically using carboxylic acids or their derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
作用机制
The mechanism of action of (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
Decahydroisoquinoline Derivatives: Compounds with similar core structures but different functional groups.
tert-Butyl Isoquinolines: Isoquinoline derivatives with tert-butyl groups.
Carboxamide Isoquinolines: Isoquinoline derivatives with carboxamide functional groups.
Uniqueness
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide is unique due to its specific stereochemistry and combination of functional groups. This uniqueness may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
136465-81-1 |
|---|---|
分子式 |
C14H26N2O |
分子量 |
238.37 g/mol |
IUPAC 名称 |
(3S,4aS,8aR)-N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17)/t10-,11-,12-/m0/s1 |
InChI 键 |
UPZBXVBPICTBDP-SRVKXCTJSA-N |
SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1 |
手性 SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@H]2CN1 |
规范 SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1 |
| 136465-81-1 | |
Pictograms |
Corrosive; Irritant |
同义词 |
(3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-3-isoquinolinecarboxamide; (S,S,S)-N-tert-Butyldecahydroisoquinoline-3-carboxamide; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are commonly employed to produce (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide?
A1: Two main synthetic approaches are described in the research papers:
- Reaction with an epoxide: This method, utilized in both papers [, ], involves reacting (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide with a specific epoxide: benzyl (R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethylcarbamate. This reaction requires a catalyst like potassium hydroxide and typically occurs in a solvent like methanol. The resulting product then undergoes deprotection to yield the desired (3S,4aS,8aS)-2-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-tert-butyl-decahydroisoquinoline-3-carboxamide.
- Direct Coupling: While not explicitly detailed for this specific compound, the synthesis of Saquinavir described in one paper [] employs a direct coupling strategy using N-hydroxysuccinimide to link two complex intermediates. This suggests a potential alternative route for synthesizing (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide by coupling pre-formed building blocks.
Q2: How is (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide characterized using spectroscopic techniques?
A2: The paper focusing on Nelfinavir synthesis [] details several spectroscopic characterizations:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


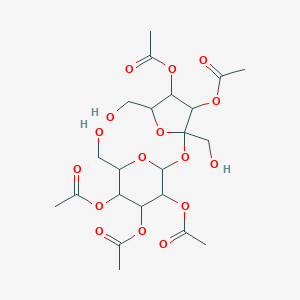

![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)
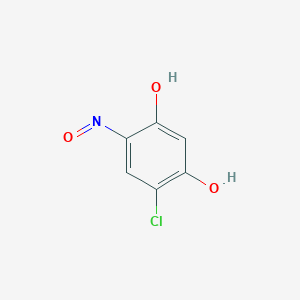

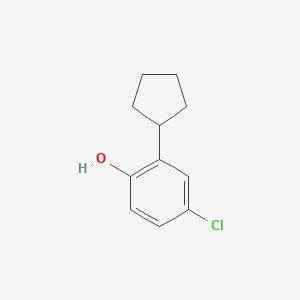
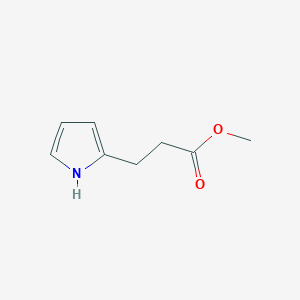
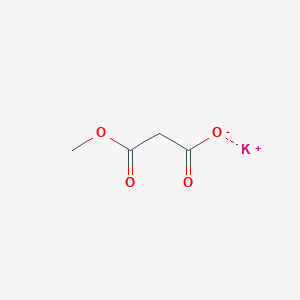
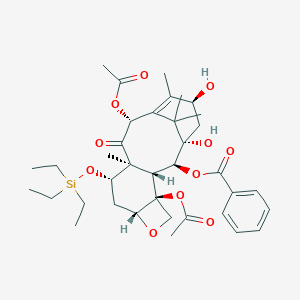
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl-7,10-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B19007.png)
